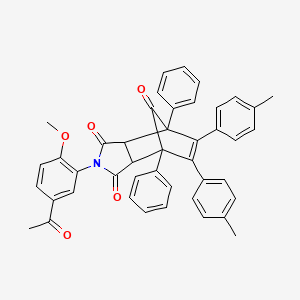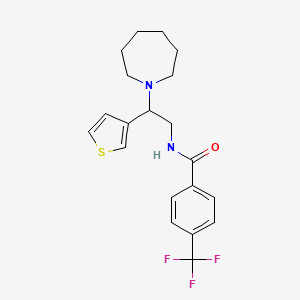
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is a complex organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Mannich reaction, where an amine, formaldehyde, and a phenol derivative are reacted to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, making it a potent inhibitor of certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
3,5-Dimethyladamantane: A methylated derivative with unique reactivity.
Uniqueness
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is unique due to its combination of the adamantane core with a phenolic hydroxyl group and an aminoalkyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H26ClNO |
|---|---|
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
2-[(1-adamantylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H25NO.ClH/c20-17-4-2-1-3-16(17)11-19-12-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-15,19-20H,5-12H2;1H |
Clave InChI |
IOOTWDYHCUBPTO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNCC4=CC=CC=C4O.Cl |
Solubilidad |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
![2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B10796633.png)
![2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B10796634.png)
![4-Ethyl-1,2,3,4,5,6,7,8-octahydro-cyclopenta[b]quinolin-9-ylideneamine](/img/structure/B10796639.png)
![N-[(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B10796651.png)
![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)

![2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL](/img/structure/B10796676.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![8-fluoro-N-[3-(morpholin-4-yl)propyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B10796681.png)

![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
